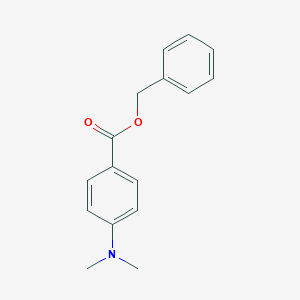

Benzyl 4-(dimethylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

benzyl 4-(dimethylamino)benzoate |

InChI |

InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |

InChI Key |

KAQXEMSHTWYFQB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(dimethylamino)benzoate (CAS: 95152-18-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Benzyl 4-(dimethylamino)benzoate based on currently available chemical data. It is important to note that specific experimental data for this compound, including detailed synthesis protocols, physicochemical properties, and biological activity, are not extensively reported in publicly accessible scientific literature. The information presented herein is a combination of catalog data, computed properties, and plausible scientific inferences based on related compounds.

Core Compound Information

This compound is a benzoate ester characterized by a benzyl group esterified with 4-(dimethylamino)benzoic acid. Its chemical structure combines the features of a tertiary aromatic amine and a benzyl ester, suggesting potential applications in areas such as organic synthesis, polymer chemistry, and potentially as a pharmacophore in drug discovery.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 95152-18-4 | [1] |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | [2] |

| XLogP3 (Computed) | 4.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 255.125928785 Da | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Potential Synthesis Methodology

Proposed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for similar esterifications. Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) would be necessary to achieve high yields and purity for this compound.

Materials:

-

4-(dimethylamino)benzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a minimal amount of an anhydrous solvent like toluene.

-

Addition of Reagents: Add an excess of benzyl alcohol (typically 1.5-3.0 eq) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not available, the following are predicted characteristics based on the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group (a singlet around 3.0 ppm), aromatic protons of the benzoate ring (two doublets in the aromatic region), the benzylic protons (a singlet around 5.3 ppm), and the aromatic protons of the benzyl group (a multiplet in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the dimethylamino group, the aromatic carbons of both rings, the ester carbonyl carbon, and the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1710-1730 cm⁻¹, C-O stretching bands, and characteristic peaks for the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 255, along with characteristic fragmentation patterns, such as the loss of the benzyl group or the dimethylamino group.

Potential Applications in Research and Drug Development

Given the structural motifs present in this compound, several potential applications can be inferred, although these require experimental validation.

-

Photoinitiator: Structurally similar compounds, such as ethyl 4-(dimethylamino)benzoate (EDAB), are known to function as amine synergists or co-initiators in photopolymerization reactions.[3] The tertiary amine moiety can participate in photo-induced electron transfer processes, making this compound a candidate for similar applications in UV-curable coatings, inks, and dental materials.

Diagram 2: Plausible Role as a Photoinitiator Synergist

Caption: A simplified diagram illustrating the potential mechanism of action as a photoinitiator synergist.

-

Scaffold for Drug Discovery: The 4-(dimethylamino)benzoate moiety is present in some biologically active molecules. The overall structure could serve as a starting point for the synthesis of novel compounds with potential therapeutic activities. Further derivatization of the aromatic rings or the ester linkage could lead to libraries of compounds for screening against various biological targets.

Conclusion

This compound (CAS 95152-18-4) is a chemical compound for which detailed experimental data is currently limited in the public domain. Based on its structure, it can be synthesized via standard esterification methods. Its potential utility as a photoinitiator synergist is inferred from the known activity of structurally related compounds. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and to validate its potential applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

An In-depth Technical Guide to the Synthesis of Benzyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl 4-(dimethylamino)benzoate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail several effective synthetic strategies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Introduction

This compound is an aromatic ester that incorporates the structural features of both benzyl alcohol and 4-(dimethylamino)benzoic acid. Its synthesis is a fundamental exercise in esterification, and various methods can be employed, each with its own advantages in terms of yield, reaction conditions, and scalability. This document outlines five principal synthetic routes, providing detailed procedural information and expected outcomes.

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data associated with the different synthesis pathways for this compound and analogous esters. This allows for a direct comparison of the efficiency and conditions of each method.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Fischer Esterification | 4-(dimethylamino)benzoic acid, Benzyl alcohol | Sulfuric acid (catalytic) | Toluene | 4-8 | Reflux (110) | ~85 | >95 |

| 2. From Acid Chloride | 4-(dimethylaminobenzoyl) chloride, Benzyl alcohol | Pyridine or Triethylamine | Dichloromethane | 2-4 | 0 to RT | >90 | >98 |

| 3. Steglich Esterification | 4-(dimethylamino)benzoic acid, Benzyl alcohol | DCC, DMAP | Dichloromethane | 12-24 | RT | 70-90 | >95 |

| 4. Williamson-type Ether Synthesis Analogue | Sodium 4-(dimethylamino)benzoate, Benzyl chloride | Phase-transfer catalyst (e.g., TBAB) or Triethylamine | Toluene or neat | 1-5 | 80-140 | ~95 | >98 |

| 5. Mitsunobu Reaction | 4-(dimethylamino)benzoic acid, Benzyl alcohol | DEAD, PPh₃ | THF | 2-12 | 0 to RT | 27-80 | >95 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways.

Pathway 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with the alcohol.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(dimethylamino)benzoic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and toluene (as solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Pathway 2: From Acid Chloride

This two-step process involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol.

Step 2a: Synthesis of 4-(dimethylaminobenzoyl) chloride

-

In a fume hood, suspend 4-(dimethylamino)benzoic acid (1.0 eq.) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred suspension at room temperature.[1]

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 4-(dimethylaminobenzoyl) chloride. A yield of approximately 78% can be expected after crystallization from ethyl acetate.[1]

Step 2b: Esterification

-

Dissolve benzyl alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of 4-(dimethylaminobenzoyl) chloride (1.0 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Pathway 3: Steglich Esterification

This method is a mild esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Experimental Protocol:

-

Dissolve 4-(dimethylamino)benzoic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of DCC (1.1 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Pathway 4: Williamson-type Ether Synthesis Analogue

This pathway involves the reaction of the sodium salt of the carboxylic acid with benzyl chloride, a method analogous to the Williamson ether synthesis.

Experimental Protocol:

-

Prepare sodium 4-(dimethylamino)benzoate by reacting 4-(dimethylamino)benzoic acid with an equimolar amount of sodium hydroxide or sodium methoxide in a suitable solvent, followed by removal of the solvent.

-

In a round-bottom flask, combine the dried sodium 4-(dimethylamino)benzoate (1.0 eq.), benzyl chloride (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).

-

Alternatively, triethylamine can be used as a catalyst in the absence of a solvent.[4]

-

Heat the mixture with stirring at a temperature between 80-140°C for 1-5 hours.

-

Monitor the reaction by TLC.

-

After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation under reduced pressure. A yield of up to 95% or higher can be achieved with this method.[4]

Pathway 5: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-(dimethylamino)benzoic acid (1.2 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the reduced hydrazine byproduct.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: Fischer Esterification Workflow.

Caption: Acid Chloride Pathway Workflow.

Caption: Steglich Esterification Workflow.

Caption: Williamson-type Analogue Workflow.

Caption: Mitsunobu Reaction Workflow.

References

- 1. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

Benzyl 4-(dimethylamino)benzoate: A Technical Guide to its Mechanism of Action as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(dimethylamino)benzoate is a potent Type II photoinitiator, playing a crucial role in the initiation of free-radical polymerization upon exposure to ultraviolet (UV) light. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its photophysical and photochemical properties. The document outlines the generation of reactive species, its interaction with co-initiators, and its subsequent role in initiating the polymerization of monomers. Quantitative data, where available for closely related structures, is summarized, and detailed experimental protocols for characterization and performance evaluation are provided.

Introduction

Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in coatings, adhesives, inks, and dental materials. These molecules absorb light energy and convert it into chemical energy by generating reactive species that initiate polymerization. Photoinitiators are broadly classified into Type I (unimolecular) and Type II (bimolecular) systems. This compound falls into the category of Type II photoinitiators, which require the presence of a co-initiator to efficiently generate polymerizing radicals.

This guide provides an in-depth technical overview of the mechanism of action of this compound as a photoinitiator, designed to be a valuable resource for researchers and professionals in the fields of polymer chemistry and material science.

Mechanism of Action

The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of UV radiation and culminates in the initiation of a polymer chain.

Photophysical and Photochemical Processes

Upon absorbing UV light, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule can then transition to a more stable, longer-lived excited triplet state (T₁). It is from this triplet state that the key chemical reactions for initiation occur.

dot

Caption: Photophysical transitions of this compound.

Interaction with Co-initiator and Radical Generation

The excited triplet state of this compound is a potent oxidizing agent. In the presence of a suitable co-initiator, typically a tertiary amine, it undergoes a bimolecular reaction involving hydrogen abstraction. The co-initiator donates a hydrogen atom to the excited photoinitiator, resulting in the formation of two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator.

The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomer units. The ketyl radical is generally less reactive towards monomer double bonds and may participate in termination reactions.

dot

Caption: Bimolecular reaction and initiation of polymerization.

Quantitative Data

| Property | Value (for Ethyl 4-(dimethylamino)benzoate) | Reference |

| Absorption Maximum (λmax) | 310.25 nm (in ethanol) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |

| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ (at λmax) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |

| Fluorescence Quantum Yield (Φf) | 0.29 (in cyclohexane) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |

Studies on similar systems have shown that the efficiency of polymerization is dependent on the concentration of the photoinitiator and co-initiator, as well as the light intensity. For instance, in a system using camphorquinone (a Type II photoinitiator) with N,N-dimethylaminobenzyl alcohol (a compound structurally similar to the co-initiator for this compound), higher rates of polymerization and conversion were observed compared to other amine co-initiators.[1] Another study on a Type II system of isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (EDB) for the polymerization of methyl methacrylate (MMA) reported a conversion of 80% in 20 minutes.[2] The addition of 4,4'-bis(N,N-diethylamino) benzophenone to a camphorquinone-amine system significantly enhanced the degree of conversion in dental resins.[3][4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 4-(dimethylamino)benzoic acid with benzyl alcohol. A general procedure is outlined below, which may require optimization.

Materials:

-

4-(dimethylamino)benzoic acid

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve 4-(dimethylamino)benzoic acid and a catalytic amount of DMAP in dry DCM in a round-bottom flask under an inert atmosphere.

-

Add benzyl alcohol to the solution.

-

In a separate flask, dissolve DCC in dry DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Evaluation of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bond).

Materials and Equipment:

-

FTIR spectrometer with a real-time monitoring accessory

-

UV/Vis light source with controlled intensity

-

Monomer formulation containing this compound and a co-initiator

-

Sample holder (e.g., KBr plates or ATR crystal)

Procedure:

-

Prepare the photopolymerizable formulation by mixing the monomer, this compound, and the chosen co-initiator at the desired concentrations.

-

Place a small, uniform film of the formulation between two KBr plates or directly onto an ATR crystal.

-

Position the sample in the FTIR spectrometer.

-

Record an initial IR spectrum before UV exposure to establish the baseline absorbance of the reactive functional group (e.g., acrylate C=C peak around 1635 cm⁻¹).

-

Start the real-time data acquisition and simultaneously expose the sample to UV light of a specific wavelength and intensity.

-

Continuously record IR spectra at regular intervals during the irradiation.

-

The degree of conversion at any given time (t) can be calculated using the following equation: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the reactive functional group and Aₜ is the absorbance at time t.

-

The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

dot

Caption: Experimental workflow for monitoring photopolymerization kinetics using RT-FTIR.

Conclusion

This compound is an effective Type II photoinitiator that, in conjunction with a suitable co-initiator, efficiently initiates free-radical polymerization upon UV irradiation. Its mechanism of action involves photoexcitation to a triplet state followed by hydrogen abstraction from the co-initiator to generate the initiating aminoalkyl radicals. While specific quantitative performance data for this compound is limited, analysis of closely related structures provides a strong indication of its potential as a highly efficient photoinitiator. The experimental protocols provided herein offer a framework for the synthesis and detailed kinetic evaluation of this compound in various photopolymerizable formulations. Further research to quantify its photophysical properties and polymerization efficiency with a range of monomers and co-initiators would be highly valuable for its broader application in materials science and industry.

References

- 1. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of Benzyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of Benzyl 4-(dimethylamino)benzoate, a fluorescent molecule with potential applications in biopharmaceutical research and drug development. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the closely related and structurally similar compound, Ethyl 4-(dimethylamino)benzoate, as a predictive model for its behavior. The core of this document focuses on the molecule's absorption and emission characteristics, quantum yield, and fluorescence lifetime, with a particular emphasis on the influence of the solvent environment (solvatochromism). Detailed experimental protocols for the characterization of these properties are provided, alongside visualizations of experimental workflows to aid in the practical application of this knowledge.

Introduction

This compound belongs to a class of donor-acceptor chromophores known for their sensitivity to the surrounding environment. The molecule consists of an electron-donating dimethylamino group and an electron-accepting carbonyl group, connected by a phenyl ring. This intramolecular charge transfer (ICT) character is the origin of its interesting photophysical properties, particularly its fluorescence and solvatochromism. Understanding these properties is crucial for applications where the molecule could be used as a fluorescent probe to study molecular interactions, binding events, or the polarity of microenvironments within biological systems.

Predicted Photophysical Properties

Solvatochromism: The Influence of Solvent Polarity

The absorption and emission spectra of molecules with intramolecular charge transfer characteristics are highly dependent on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

-

Absorption (π → π transition):* An increase in solvent polarity is expected to cause a slight red shift (bathochromic shift) in the absorption maximum (λ_abs). This is due to the greater stabilization of the more polar excited state compared to the ground state.

-

Emission (Fluorescence): A more pronounced red shift in the emission maximum (λ_em) is anticipated with increasing solvent polarity. Upon excitation, the molecule has sufficient time to reorient the surrounding solvent molecules to a lower energy configuration, leading to a more significant stabilization of the excited state before emission occurs.

Quantitative Data (Based on Ethyl 4-(dimethylamino)benzoate)

The following tables summarize the photophysical data for Ethyl 4-(dimethylamino)benzoate in various solvents, which can be considered representative of the expected values for this compound.

Table 1: Absorption and Emission Maxima of Ethyl 4-(dimethylamino)benzoate in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) |

| Cyclohexane | 2.02 | 308 | 28,800 | 345 |

| Dioxane | 2.21 | 312 | 29,500 | 364 |

| Diethyl Ether | 4.34 | 310 | 29,200 | 360 |

| Acetonitrile | 37.5 | 314 | 30,200 | 440 |

| Ethanol | 24.6 | 310 | 23,200 | 435 |

Table 2: Fluorescence Quantum Yield and Lifetime of Ethyl 4-(dimethylamino)benzoate in Various Solvents

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 0.29 | 2.5 |

| Dioxane | 0.22 | 3.1 |

| Diethyl Ether | 0.18 | 2.8 |

| Acetonitrile | 0.01 | 0.3 |

| Ethanol | 0.02 | 0.4 |

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of fluorescent molecules like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

-

Measurement:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: The same solutions prepared for UV-Visible absorption spectroscopy can be used. It is crucial that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 320-600 nm).

-

The wavelength of maximum emission intensity (λ_em) is determined.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. It is often determined using a relative method with a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Measurement:

-

Measure the absorption spectra and fluorescence spectra of both the sample and the standard at the same excitation wavelength.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or LED) and a sensitive detector.

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound.

Caption: Workflow for Photophysical Characterization.

Solvatochromic Effect on Energy Levels

This diagram illustrates the effect of increasing solvent polarity on the energy levels and the resulting spectral shifts.

Caption: Solvatochromic Effect on Energy Levels.

Conclusion

This compound is predicted to be a fluorescent molecule exhibiting significant solvatochromism. Its photophysical properties, closely mirroring those of Ethyl 4-(dimethylamino)benzoate, make it a promising candidate for use as a fluorescent probe in various research and development settings. The experimental protocols detailed in this guide provide a solid foundation for the empirical characterization of this and similar molecules. Further experimental investigation is warranted to precisely quantify the photophysical parameters of this compound and to fully explore its potential in drug development and other scientific applications.

A Technical Guide to the Solubility of Benzyl 4-(dimethylamino)benzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 4-(dimethylamino)benzoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from the compound's structure and data from analogous compounds. It also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate precise data in their own laboratory settings.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₆H₁₇NO₂. Its structure consists of a benzyl ester of 4-(dimethylamino)benzoic acid. The presence of both a polar dimethylamino group and a larger, nonpolar benzyl benzoate backbone suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, and formulation in the pharmaceutical and materials science industries.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties offer theoretical insights into its potential solubility behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 255.31 g/mol | PubChem[1] |

| XLogP3 | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

The relatively high XLogP3 value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. The absence of hydrogen bond donors and the presence of three acceptors will also influence its interactions with protic and aprotic solvents.

Qualitative Solubility Profile

General Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have low solubility in water due to its significant nonpolar surface area. However, it is likely to be soluble in alcohols like methanol and ethanol, which can engage in dipole-dipole interactions and have a lower polarity than water. A structurally related compound, 4-(dimethylamino)benzyl alcohol, is known to be soluble in ethanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): this compound is anticipated to be soluble in polar aprotic solvents. These solvents can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding. 4-(dimethylamino)benzyl alcohol is also soluble in acetone.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given the large nonpolar benzyl and phenyl groups, good solubility is expected in nonpolar solvents like toluene and moderate solubility in very nonpolar solvents like hexane.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Moderately Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following section outlines a general method for determining the solubility of a compound like this compound.

Saturated Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

A summary of this experimental workflow is presented in the table below.

| Step | Procedure | Rationale |

| 1 | Add excess solute to a known volume of solvent. | To create a saturated solution. |

| 2 | Agitate at a constant temperature for 24-48 hours. | To ensure the solution reaches equilibrium. |

| 3 | Allow undissolved solid to settle. | To facilitate sampling of the supernatant. |

| 4 | Withdraw a sample of the supernatant. | To obtain a representative sample of the saturated solution. |

| 5 | Filter the sample. | To remove any suspended solid particles. |

| 6 | Analyze the concentration of the filtrate. | To quantify the amount of dissolved solute. |

| 7 | Calculate the solubility. | To express the solubility in standard units. |

Visualizing the Solubility Determination Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

An In-depth Technical Guide to the UV Absorption Spectrum of Benzyl 4-(dimethylamino)benzoate

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of Benzyl 4-(dimethylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific spectral data for this compound in public databases, this guide utilizes data from its close structural analog, Ethyl 4-(dimethylamino)benzoate, to infer its photophysical properties. This information is supplemented with detailed experimental protocols for UV-Vis spectroscopy.

Core Concepts in UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance.[1] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[1] In organic molecules like this compound, these transitions are typically between π and π* orbitals (π → π) or non-bonding and π orbitals (n → π*).[1] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the substance absorbs light at that wavelength, are key parameters obtained from a UV-Vis spectrum.

Quantitative Spectroscopic Data

The following table summarizes the UV absorption data for Ethyl 4-(dimethylamino)benzoate in ethanol, which is expected to be a close approximation for this compound due to the similarity in their chromophoric systems. The primary chromophore responsible for the observed absorption is the 4-(dimethylamino)benzoyl group.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310.25 | 23,200 | PhotochemCAD Database[2] |

Note: The substitution of the ethyl group with a benzyl group is not expected to significantly alter the electronic transitions within the 4-(dimethylamino)benzoate chromophore. However, minor shifts in λmax and changes in ε may occur due to subtle solvent interactions and electronic effects.

Experimental Protocols

The determination of the UV absorption spectrum of a compound like this compound involves a standardized procedure using a UV-Vis spectrophotometer. The following is a detailed methodology based on established protocols.[3][4][5]

1. Materials and Instrumentation:

-

Solvent: Spectroscopic grade ethanol is a suitable solvent.[2] Other solvents can be used, but it's important to note that solvent polarity can influence the absorption spectrum.[9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).

2. Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent.

-

Serial dilutions are then made from the stock solution to prepare samples of varying concentrations. This is crucial for ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[4]

3. Spectrophotometer Setup and Measurement:

-

The spectrophotometer is turned on and allowed to warm up for a recommended period (e.g., 20 minutes) to ensure lamp stability.[4]

-

The desired wavelength range for the scan is set (e.g., 200-400 nm for aromatic compounds).[1]

-

A baseline correction is performed using a cuvette filled with the pure solvent to account for any absorbance from the solvent and the cuvette itself.[3]

-

The sample cuvette, rinsed with the sample solution, is then placed in the sample holder.

-

The absorbance spectrum is recorded.

4. Data Analysis:

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining a UV-Vis absorption spectrum.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 2. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 5. ossila.com [ossila.com]

- 6. This compound | C16H17NO2 | CID 803407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 95152-18-4,this compound | lookchem [lookchem.com]

- 8. aablocks.com [aablocks.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benzyl 4-(dimethylamino)benzoate in UV Curing of Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 4-(dimethylamino)benzoate as a photoinitiator in UV-curable coating formulations. This document includes its mechanism of action, illustrative performance data, and detailed experimental protocols for evaluation.

Introduction to this compound

This compound is a Type II photoinitiator used in free-radical photopolymerization. Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV exposure, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals. This mechanism involves an excited state photoinitiator abstracting a hydrogen atom from the amine synergist.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 95152-18-4

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

Mechanism of Action: Type II Photoinitiation

The UV curing process with this compound is initiated by the absorption of UV light, which excites the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of this compound then interacts with a hydrogen donor, such as a tertiary amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate or triethanolamine), to generate free radicals through a hydrogen abstraction process. These radicals then initiate the polymerization of acrylate or other vinyl functionalized monomers and oligomers in the coating formulation.

Caption: Photoinitiation and polymerization mechanism of this compound.

Performance Characteristics (Illustrative Data)

The following tables present illustrative data to demonstrate how the performance of this compound can be evaluated and compared with other photoinitiators. The actual performance will vary depending on the specific formulation, substrate, and curing conditions.

Table 1: Curing Performance of a Clear Acrylate Coating

| Photoinitiator System | Concentration (wt%) | UV Dose (mJ/cm²) for Tack-Free Surface | Pendulum Hardness (König, seconds) @ 500 mJ/cm² |

| This compound + EDB¹ | 2.0 + 2.0 | 300 | 120 |

| Benzophenone + EDB¹ | 2.0 + 2.0 | 350 | 110 |

| TPO² (Type I) | 2.0 | 200 | 145 |

¹ EDB: Ethyl-4-(dimethylamino)benzoate (Amine Synergist) ² TPO: Trimethylbenzoyl diphenylphosphine oxide

Table 2: Adhesion and Yellowing Properties

| Photoinitiator System | Adhesion (ASTM D3359, Cross-hatch) | Yellowing Index (ASTM E313) after 100h QUV |

| This compound + EDB | 5B | 3.5 |

| Benzophenone + EDB | 5B | 4.2 |

| TPO (Type I) | 5B | 1.8 |

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a UV-curable coating formulation.

Formulation Preparation

Objective: To prepare a standard UV-curable clear acrylate coating.

Materials:

-

Epoxy Acrylate Oligomer (e.g., CN104)

-

Reactive Diluent (e.g., Isobornyl Acrylate, IBOA)

-

This compound

-

Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)

-

Comparative Photoinitiators (e.g., Benzophenone, TPO)

-

Amber glass vials or foil-wrapped beakers

-

Magnetic stirrer and stir bars

Procedure:

-

In an amber vial, combine the epoxy acrylate oligomer and the reactive diluent in the desired ratio (e.g., 50:50 by weight).

-

Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.

-

Add the photoinitiator(s) at the desired concentration (e.g., 2 wt% of the total formulation).

-

If using this compound or another Type II initiator, add the amine synergist (e.g., 2 wt%).

-

Continue stirring in the dark until all components are fully dissolved.

-

Prepare separate formulations for each photoinitiator system to be tested.

Coating Application and UV Curing

Objective: To apply a uniform coating film and cure it using a UV source.

Materials:

-

Prepared UV-curable formulations

-

Substrates (e.g., glass panels, steel panels, or Leneta charts)

-

Bar coater or drawdown bar (to control film thickness, e.g., 25 microns)

-

UV curing unit with a medium-pressure mercury lamp or a UV-LED lamp.

-

UV radiometer to measure the UV dose.

Procedure:

-

Clean the substrate surface with a suitable solvent (e.g., acetone or isopropanol) to remove any contaminants.

-

Place the substrate on a flat, stable surface.

-

Apply a small amount of the prepared formulation at one end of the substrate.

-

Draw down the coating using a bar coater to achieve a uniform film thickness.

-

Immediately place the coated substrate on the conveyor belt of the UV curing unit.

-

Pass the sample under the UV lamp at a defined belt speed. The UV dose can be varied by changing the belt speed or the number of passes.

-

Measure the UV dose received by the sample using a radiometer.

Caption: Experimental workflow for evaluating UV-cured coatings.

Performance Testing

4.3.1. Tack-Free Surface Cure

-

Method: Immediately after curing, lightly touch the surface of the coating with a cotton ball. A tack-free surface will not have any cotton fibers adhering to it.

-

Data: Record the minimum UV dose (mJ/cm²) required to achieve a tack-free surface.

4.3.2. Pendulum Hardness (ASTM D4366)

-

Objective: To measure the hardness of the cured coating.

-

Equipment: König or Persoz pendulum hardness tester.

-

Procedure:

-

Allow the cured coatings to condition at room temperature for 24 hours.

-

Place the coated panel on the tester's platform.

-

Gently place the pendulum on the coating surface and deflect it to the specified angle (6° for König).

-

Release the pendulum and measure the time in seconds it takes for the amplitude of the swing to decrease from 6° to 3°.

-

Perform at least three measurements per sample and calculate the average.

-

4.3.3. Adhesion (ASTM D3359 - Cross-Hatch Test)

-

Objective: To assess the adhesion of the cured coating to the substrate.

-

Equipment: Cross-hatch cutter with multiple blades, pressure-sensitive tape.

-

Procedure:

-

Use the cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.

-

Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

-

Brush the area to remove any loose flakes.

-

Apply a piece of pressure-sensitive tape firmly over the grid.

-

Rapidly pull the tape off at a 180-degree angle.

-

Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: more than 65% detachment).

-

4.3.4. Solvent Resistance (ASTM D5402)

-

Objective: To evaluate the degree of cure by testing resistance to a solvent.

-

Materials: Methyl ethyl ketone (MEK), cheesecloth, 1 kg weight.

-

Procedure:

-

Wrap a piece of cheesecloth around the head of a 1 kg hammer.

-

Saturate the cheesecloth with MEK.

-

Place the hammer on the coated surface and perform double rubs (one back-and-forth motion) with moderate pressure.

-

Count the number of double rubs until the coating is marred or removed. A higher number of rubs indicates a better cure.

-

4.3.5. Yellowing Index (ASTM E313)

-

Objective: To measure the change in color of the coating upon exposure to UV light.

-

Equipment: Spectrophotometer or colorimeter, QUV accelerated weathering tester.

-

Procedure:

-

Measure the initial color coordinates (L, a, b*) of the cured coating.

-

Expose the coated panels in a QUV tester for a specified duration (e.g., 100 hours).

-

Measure the final color coordinates.

-

Calculate the yellowing index according to the ASTM E313 formula.

-

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Ensure that the UV curing unit is properly shielded and that all safety interlocks are functional.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the formulations.

Applications of Tertiary Amine Benzoates in Polymer Chemistry: A Focus on Photopolymerization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While "Benzyl 4-(dimethylamino)benzoate" is not a commonly documented photoinitiator, its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB), is a widely utilized and extensively studied co-initiator in the field of polymer chemistry. This document will focus on the applications of EDB and similar tertiary amine benzoates as highly efficient co-initiators in Type II photoinitiator systems. These systems are critical for a variety of applications, most notably in the formulation of dental resins and other photocurable materials.

Tertiary amines, such as EDB, function as electron and hydrogen donors in conjunction with a photosensitizer. Upon exposure to light of a specific wavelength, the photosensitizer is excited to a triplet state. It then interacts with the tertiary amine co-initiator to generate free radicals, which in turn initiate the polymerization of monomers. This mechanism is particularly effective for the polymerization of acrylate and methacrylate monomers.

Key Applications in Polymer Chemistry

The primary application of Ethyl 4-(dimethylamino)benzoate and similar tertiary amines is as a co-initiator in free-radical photopolymerization. This is particularly prevalent in:

-

Dental Composites and Adhesives: The most common application is in light-cured dental restorative materials.[1] EDB is frequently paired with camphorquinone (CQ), a photosensitizer that absorbs blue light from dental curing units.[2][3] This system allows for rapid, on-demand polymerization, providing dentists with control over the setting time of fillings and adhesives.

-

3D Printing and Additive Manufacturing: Photopolymerization is the core technology behind stereolithography (SLA) and other 3D printing techniques. Type II photoinitiator systems, including those with tertiary amine co-initiators, are used to solidify liquid resins layer by layer to create complex three-dimensional objects.

-

Coatings and Inks: UV-curable coatings and inks rely on photopolymerization for rapid drying and hardening. These formulations often employ Type II photoinitiator systems for efficient curing.

-

Biomedical Applications: Photopolymerizable hydrogels are used in tissue engineering, drug delivery, and as scaffolds for cell culture. The ability to cure these materials in situ using light is a significant advantage, and tertiary amine-based photoinitiator systems are often employed.

Mechanism of Action: Type II Photoinitiation

Type II photoinitiator systems operate via a bimolecular process. The general mechanism involving a photosensitizer (e.g., Camphorquinone) and a tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate) is as follows:

-

Photoexcitation: The photosensitizer (PS) absorbs a photon of light (hν) and is promoted from its ground state to an excited singlet state ('PS*').

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS*).

-

Exciplex Formation and Electron Transfer: The excited triplet state of the photosensitizer interacts with the tertiary amine co-initiator (R₂N-R') to form an excited state complex, known as an exciplex. Within this complex, an electron is transferred from the amine to the photosensitizer.

-

Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the α-carbon of the amine to the photosensitizer radical anion. This results in the formation of a ketyl radical from the photosensitizer and a highly reactive α-amino alkyl radical.

-

Initiation: The α-amino alkyl radical is the primary species that initiates the polymerization of monomer units, leading to the formation of a polymer chain.

Figure 1. Mechanism of Type II Photoinitiation.

Quantitative Data

The efficiency of the photoinitiation process and the properties of the resulting polymer are influenced by several factors, including the concentration of the photosensitizer and the co-initiator, the light intensity, and the monomer composition.

| Photosensitizer | Co-initiator | Monomer System | Co-initiator Conc. (mol%) | Degree of Conversion (%) | Reference |

| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/TEGDMA | 0.42 | ~55-60 | [3] |

| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/TEGDMA | 1.65 | ~60-65 | [3] |

| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | UDMA/TEGDMA | 0.5 | 74.37 | [4] |

| Camphorquinone (CQ) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Bis-GMA/HEMA | - | 75 | [2] |

| Camphorquinone (CQ) + DPIHP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Bis-GMA/HEMA | - | 88 | [2] |

| Camphorquinone (CQ) + DPIHP | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/HEMA | - | 97 | [2] |

*DPIHP: Diphenyliodonium hexafluorophosphate (a third component that can enhance initiation)

Table 1: Influence of Co-initiator Concentration and Type on Degree of Conversion.

| Property | CQ/EDB System | CQ/EDB/DPIHP System | Reference |

| Glass Transition Temperature (Tg) | 130 - 143 °C | 151 - 159 °C | [2] |

| Rubbery Modulus | Lower in presence of water | Higher, regardless of water content | [2] |

Table 2: Effect of a Three-Component Photoinitiator System on Polymer Properties.

Experimental Protocols

Protocol 1: Preparation of a Photocurable Methacrylate Resin

This protocol describes the preparation of a simple photocurable resin formulation based on common dental monomers and the Camphorquinone/Ethyl 4-(dimethylamino)benzoate photoinitiator system.

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Camphorquinone (CQ)

-

Ethyl 4-(dimethylamino)benzoate (EDB)

-

Inhibitor (e.g., Butylated hydroxytoluene - BHT)

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

In an amber glass vial, weigh the desired amounts of Bis-GMA and TEGDMA monomers. A common weight ratio is 70:30 (Bis-GMA:TEGDMA).

-

Add the inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture to prevent premature polymerization.

-

Dissolve the inhibitor by stirring the mixture on a magnetic stirrer in the dark.

-

Add the photosensitizer, Camphorquinone (e.g., 0.5 wt%). Stir until completely dissolved.

-

Add the co-initiator, Ethyl 4-(dimethylamino)benzoate (e.g., 1.0 wt%). Stir until completely dissolved.

-

Store the prepared resin in the amber vial at a cool, dark place until use.

Figure 2. Workflow for preparing a photocurable resin.

Protocol 2: Photopolymerization and Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol outlines the procedure for photocuring the prepared resin and determining the degree of conversion using Fourier Transform Infrared (FTIR) spectroscopy.[5][6]

Materials and Equipment:

-

Prepared photocurable resin

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Dental curing light unit (LED or QTH) with a known light intensity

-

Timer

-

Micro-spatula

Procedure:

-

Uncured Spectrum:

-

Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.

-

Record the infrared spectrum of the uncured sample. The characteristic peak for the methacrylate C=C double bond is at approximately 1638 cm⁻¹. An aromatic C=C peak (around 1608 cm⁻¹) can be used as an internal standard.

-

-

Photocuring:

-

Place a fresh, standardized amount of the uncured resin into a mold of a specific thickness (e.g., 2 mm).

-

Position the tip of the dental curing light unit directly on the surface of the resin sample.

-

Irradiate the sample for a specific time (e.g., 20, 40, or 60 seconds).

-

-

Cured Spectrum:

-

Immediately after curing, place the polymerized sample onto the ATR crystal.

-

Record the infrared spectrum of the cured sample.

-

-

Calculation of Degree of Conversion (DC):

-

The degree of conversion is calculated by comparing the peak height or area of the aliphatic C=C peak (1638 cm⁻¹) relative to the internal standard peak (aromatic C=C at 1608 cm⁻¹) before and after curing.

-

The formula for calculating DC (%) is: DC (%) = [1 - ( (Peak Area_aliphatic / Peak Area_aromatic)_cured / (Peak Area_aliphatic / Peak Area_aromatic)_uncured )] * 100

-

Figure 3. Experimental workflow for determining the degree of conversion.

Conclusion

Ethyl 4-(dimethylamino)benzoate and related tertiary amine benzoates are indispensable components in modern polymer chemistry, particularly for applications requiring rapid and controlled photopolymerization. Their role as efficient co-initiators in Type II photoinitiator systems has enabled significant advancements in dental materials, 3D printing, and other technologies. Understanding the mechanism of action and the factors influencing their performance is crucial for the development of new and improved polymeric materials. The provided protocols offer a foundational approach for researchers to explore and utilize these versatile compounds in their own work.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]

- 5. scispace.com [scispace.com]

- 6. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photopolymerization Utilizing Benzyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a light-induced chain-growth polymerization process that offers rapid curing, spatial and temporal control, and low energy consumption, making it a valuable tool in various fields, including materials science, additive manufacturing, and drug delivery. This document provides a detailed experimental protocol for the photopolymerization of acrylate-based monomers using a Type II photoinitiating system. This system comprises a photosensitizer and Benzyl 4-(dimethylamino)benzoate as a co-initiator. This compound, an amine synergist, acts as a hydrogen donor to generate the free radicals necessary to initiate polymerization upon light exposure.[1]

Type II photoinitiation systems are characterized by the interaction between an excited-state photosensitizer and a co-initiator.[1] This process is highly efficient and allows for curing under various light sources, including UV and LED.[2] The following protocols and data are intended to serve as a comprehensive guide for researchers employing this compound in their photopolymerization experiments.

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for conducting a typical photopolymerization experiment with this compound.

Materials

-

Monomer: Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), or Poly(ethylene glycol) diacrylate (PEGDA)[3][4][5]

-

Photoinitiator (Photosensitizer): Isopropylthioxanthone (ITX) or Benzophenone (BP)[6]

-

Co-initiator: this compound

-

Solvent (optional, if preparing a polymer solution): Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inhibitor Remover: Basic alumina column (for removing inhibitor from monomer if necessary)

-

Nitrogen Gas: For creating an inert atmosphere

Equipment

-

UV/Vis Spectrophotometer: To determine the absorption spectrum of the photoinitiator system.

-

Light Source: UV lamp or LED curing system with a specific wavelength output (e.g., 365 nm, 395 nm, 405 nm)[2]

-

Radiometer: To measure the light intensity.

-

Molds: Silicone or Teflon molds of desired dimensions.

-

Glass slides and coverslips

-

Micropipettes and standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Inert atmosphere glove box or Schlenk line (recommended)

Procedure

-

Preparation of the Photopolymerizable Resin:

-

If the monomer contains an inhibitor, pass it through a basic alumina column to remove it.

-

In a light-protected container (e.g., an amber vial), combine the monomer, photoinitiator, and this compound. A typical starting formulation is:

-

Monomer: 97-99% by weight

-

Photoinitiator (e.g., ITX): 0.1-1% by weight

-

This compound: 0.5-2% by weight

-

-

If using a solvent, dissolve all components in the chosen solvent to achieve the desired concentration.

-

Mix the components thoroughly using a magnetic stirrer until a homogeneous solution is obtained. To prevent premature polymerization, this should be done in the absence of UV light.

-

-

Photopolymerization:

-

Transfer the prepared resin into the desired mold or onto a substrate (e.g., between two glass slides separated by a spacer).

-

If possible, perform the polymerization in an inert atmosphere (e.g., under nitrogen) to minimize oxygen inhibition. Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, thus inhibiting the polymerization process.

-

Position the sample under the light source at a fixed distance.

-

Expose the sample to light of the appropriate wavelength and intensity for a predetermined duration. The exposure time will depend on the resin formulation, light intensity, and desired degree of conversion.

-

-

Post-Curing and Characterization:

-

After the initial light exposure, the polymerized sample can be removed from the mold.

-

A post-curing step, which may involve gentle heating or further light exposure, can be performed to enhance the final conversion and mechanical properties of the polymer.

-

The resulting polymer can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of monomer conversion, and mechanical testing to evaluate its physical properties.

-

Data Presentation

The following table summarizes typical quantitative data for a closely related and well-documented Type II photoinitiating system: Isopropylthioxanthone (ITX) and Ethyl 4-(dimethylamino)benzoate (EDB) for the polymerization of Methyl Methacrylate (MMA).[6] While specific values for this compound may vary, the trends are expected to be similar. The efficiency of the system is influenced by the concentrations of the photoinitiator and co-initiator, as well as the light intensity.

| Photoinitiating System | Monomer | Light Intensity (mW/cm²) | Conversion (%) | Polymerization Time (min) | Molecular Weight (Mw, g/mol ) |

| ITX (3 wt%) / EDB | MMA | Not Specified | ~80 | 20 | Not Specified |

| ITX (0.05 wt%) / EDB | MMA | Not Specified | Not Specified | Not Specified | ~170,000 |

Data adapted from a study on the photopolymerization of MMA using an ITX/EDB system.[6] The decrease in photoinitiator concentration can lead to the formation of higher molecular weight polymers due to a lower concentration of generated radicals.

Visualizations

Experimental Workflow

Caption: Workflow for Photopolymerization.

Signaling Pathway: Type II Photoinitiation Mechanism

Caption: Mechanism of Type II Photoinitiation.

References

- 1. data.epo.org [data.epo.org]

- 2. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization [mdpi.com]

- 3. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Benzyl 4-(dimethylamino)benzoate in the formulation of dental resins and composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of Benzyl 4-(dimethylamino)benzoate and its close analogue, Ethyl 4-(dimethylamino)benzoate (EDMAB), in the formulation of dental resins and composites. This document includes quantitative data on the effects of co-initiator concentration on material properties, detailed experimental protocols for formulation and testing, and visualizations of the underlying chemical pathways and experimental workflows.

Introduction

This compound is an aromatic tertiary amine that functions as a highly effective co-initiator in the photo-polymerization of dental resin composites. When used in conjunction with a photosensitizer, most commonly camphorquinone (CQ), it plays a crucial role in the generation of free radicals upon exposure to visible light, typically in the blue region of the spectrum (400-500 nm). This initiation system is fundamental to the curing process of many resin-based dental restorative materials. The concentration of this compound or its analogues can be optimized to tailor the curing characteristics and final mechanical properties of the dental composite.

Data Presentation: Influence of Co-initiator Concentration

The concentration of the amine co-initiator, in relation to the photosensitizer (CQ), significantly impacts the final properties of the dental resin. The following tables summarize the effects of varying concentrations of Ethyl 4-(dimethylamino)benzoate (EDMAB), a widely studied and functionally similar co-initiator, on key performance metrics of experimental dental composites.

Table 1: Effect of EDMAB and CQ Concentration on Knoop Hardness Number (KHN) and Degree of Conversion (DC)

| CQ Concentration (wt%) | EDMAB Concentration (wt%) | Knoop Hardness Number (KHN) | Degree of Conversion (%) |

| 0.1 | 0.05 | 25.3 (± 2.1) | 45.1 (± 3.2) |

| 0.1 | 0.2 | 30.1 (± 1.8) | 50.2 (± 2.8) |

| 0.1 | 0.8 | 33.5 (± 2.5) | 55.7 (± 3.9) |

| 0.4 | 0.05 | 35.8 (± 2.9) | 58.9 (± 4.1) |

| 0.4 | 0.2 | 45.2 (± 3.3) | 68.3 (± 4.5) |

| 0.4 | 0.8 | 48.9 (± 3.7) | 72.1 (± 5.0) |

| 1.6 | 0.05 | 40.1 (± 3.0) | 62.5 (± 4.3) |

| 1.6 | 0.2 | 50.6 (± 4.1) | 75.8 (± 5.3) |

| 1.6 | 0.8 | 52.3 (± 4.4) | 78.1 (± 5.5) |

Data adapted from studies on EDMAB as a co-initiator.

Table 2: Effect of EDMAB and CQ Concentration on Depth of Cure and Contraction Stress

| CQ Concentration (wt%) | EDMAB Concentration (wt%) | Depth of Cure (mm) | Contraction Stress (MPa) |

| 0.1 | 0.05 | 3.1 (± 0.2) | 1.8 (± 0.2) |

| 0.1 | 0.2 | 3.9 (± 0.3) | 2.3 (± 0.3) |

| 0.1 | 0.8 | 4.5 (± 0.4) | 2.8 (± 0.4) |

| 0.4 | 0.05 | 5.2 (± 0.4) | 3.1 (± 0.4) |

| 0.4 | 0.2 | 6.8 (± 0.5) | 4.0 (± 0.5) |

| 0.4 | 0.8 | 7.5 (± 0.6) | 4.5 (± 0.6) |

| 1.6 | 0.05 | 6.0 (± 0.5) | 3.5 (± 0.5) |

| 1.6 | 0.2 | 8.2 (± 0.7) | 5.0 (± 0.7) |

| 1.6 | 0.8 | 8.9 (± 0.8) | 5.4 (± 0.8) |

Data adapted from studies on EDMAB as a co-initiator.

Table 3: Influence of Photoinitiator System Concentration on Mechanical Properties

| CQ/EDB Concentration (wt%) | Diametral Tensile Stress (MPa) | Barcol Hardness |

| 0.1 | 54.2 (± 3.1) | 48 (± 2) |

| 0.25 | 55.1 (± 2.9) | 52 (± 3) |

| 0.5 | 55.8 (± 3.3) | 55 (± 3) |

| 1.0 | 56.2 (± 3.5) | 56 (± 4) |

Data adapted from studies on EDMAB as a co-initiator, with a 1:1 ratio of CQ to EDB.

Signaling Pathways and Experimental Workflows

Caption: Photo-initiation mechanism in dental resins.

Caption: Experimental workflow for dental composite formulation and testing.

Experimental Protocols

Protocol 1: Preparation of an Experimental Dental Resin Composite

Objective: To formulate a light-curable experimental dental resin composite containing this compound as a co-initiator.

Materials:

-

Bisphenol A-glycidyl methacrylate (BisGMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Camphorquinone (CQ)

-

This compound

-

Silanated barium borosilicate glass filler (average particle size 1 µm)

-

Fumed silica (average particle size 0.04 µm)

-

Mixing spatula and light-protected mixing vessel

-

Analytical balance

Procedure:

-

Resin Matrix Preparation:

-

In a light-protected vessel, weigh and mix the BisGMA and TEGDMA monomers at a desired ratio (e.g., 60:40 wt%).

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

-

Photoinitiator System Incorporation:

-

Add the desired weight percentage of Camphorquinone (e.g., 0.5 wt% of the resin matrix).

-

Add the desired weight percentage of this compound (e.g., 0.5 wt% of the resin matrix).

-

Stir the mixture in the dark until the initiators are completely dissolved.

-

-

Filler Incorporation:

-

Gradually add the silanated barium borosilicate glass filler and fumed silica to the resin matrix. A typical total filler load is 70-80 wt% of the final composite.

-

Manually mix with a spatula until the fillers are wetted by the resin.

-

-

Homogenization:

-

For a uniform dispersion of fillers, use a dual asymmetric centrifugal mixer or a similar device to homogenize the paste.

-

Store the final composite paste in a light-proof syringe or container at 4°C until use.

-

Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

Objective: To quantify the extent of polymerization of the dental composite.

Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Dental curing light unit (output > 600 mW/cm²)

-

Mylar strips

-

Microscope slides

Procedure:

-

Uncured Sample Spectrum:

-

Place a small amount (approx. 10 mg) of the uncured composite paste onto the ATR crystal.

-

Cover with a Mylar strip to flatten the sample and ensure good contact with the crystal.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹. This will serve as the baseline.

-

-

Cured Sample Spectrum:

-